
3-(4-((4-butoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-((4-butoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a useful research compound. Its molecular formula is C22H28N6O3S and its molecular weight is 456.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(4-((4-butoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.
Structure
The compound can be represented by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C22H28N6O3S
- Molecular Weight : 456.6 g/mol
Properties
Property | Value |
---|---|
Molecular Weight | 456.6 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in disease pathways. The sulfonyl group enhances its reactivity, allowing it to modulate biological functions effectively.
Therapeutic Applications
Research has indicated that the compound exhibits potential in several therapeutic areas:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation, particularly in cell lines such as A549 (lung cancer) and HCT-116 (colorectal cancer).
- Antimicrobial Properties : The compound has shown moderate to good activity against various bacterial strains, indicating potential use as an antimicrobial agent.
Case Studies and Research Findings
-
Anticancer Studies :
- A study evaluated the antiproliferative effects of similar piperazine derivatives on various cancer cell lines. Compounds demonstrated significant inhibitory activity with IC50 values ranging from 2.39 to 3.90 μM against A549 and HCT-116 cells, suggesting that our compound may have comparable efficacy .
- Antimicrobial Activity :
- In vitro Evaluations :
Summary of Biological Activities
Activity Type | Cell Line/Organism | IC50/Effectiveness |
---|---|---|
Anticancer | A549 (Lung Cancer) | IC50 = 2.39 ± 0.10 μM |
HCT-116 (Colorectal) | IC50 = 3.90 ± 0.33 μM | |
Antimicrobial | E. coli | Moderate Activity |
S. aureus | High Activity |
Aplicaciones Científicas De Investigación
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its effectiveness in inhibiting bacterial growth, suggesting potential applications in treating bacterial infections, particularly those caused by resistant strains.
Anticancer Activity
In addition to its antibacterial properties, 3-(4-((4-butoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine has shown promising anticancer effects. Certain derivatives of piperazine compounds have demonstrated antiproliferative activity against various human cancer cell lines. This suggests the potential for developing new anticancer therapies based on this compound's structure .
Enzyme Inhibition
The compound may act as an enzyme inhibitor, possibly through competitive or non-competitive binding to active sites. This characteristic opens avenues for exploring its role in modulating biochemical pathways relevant to various diseases.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that require controlled conditions to optimize yield and purity. Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
Potential Derivatives
Several derivatives share structural similarities with this compound, which may enhance its biological activity:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyridazine | Pyrazole and piperazine rings | Contains a naphthalene moiety |
6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine | Sulfonamide structure | Exhibits histamine H3 antagonistic activity |
3-(3,5-dimethylpyrazolyl)-2-methylpyridine | Pyrazole and methyl groups | Different substitution pattern on the pyridine ring |
These derivatives may exhibit enhanced pharmacological profiles compared to the parent compound due to modifications that improve solubility or target specificity.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic areas:
- Antibacterial Research : In vitro studies confirmed significant antibacterial activity against a range of pathogens, indicating its utility as a lead compound for antibiotic development.
- Cancer Therapeutics : Derivatives were tested against multiple cancer cell lines, showing promising results that warrant further investigation into their mechanisms and efficacy.
- Enzyme Interaction Studies : Investigations into enzyme inhibition revealed potential pathways through which this compound could modulate disease processes.
Propiedades
IUPAC Name |
3-[4-(4-butoxyphenyl)sulfonylpiperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O3S/c1-3-4-17-31-19-5-7-20(8-6-19)32(29,30)27-15-13-26(14-16-27)21-9-10-22(24-23-21)28-12-11-18(2)25-28/h5-12H,3-4,13-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWBDALHXWGFTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC(=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.